molecular formula C24H30N4O2 B2666350 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-37-3

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2666350
CAS RN: 2034409-37-3
M. Wt: 406.53
InChI Key: UWDPJQMEESAXMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple cyclic and heterocyclic groups. The phenyltetrahydropyran group would contribute a six-membered ring with one oxygen atom, the tetrahydrocinnolin group would contribute a bicyclic structure with one nitrogen atom, and the piperazine group would contribute a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran and piperazine exhibit significant antibacterial and antifungal activities . These properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria and fungi.

Anticancer Research

The structure of this compound includes motifs that are often found in molecules with anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers . This makes it a promising candidate for further investigation in cancer therapy.

Neuroprotective Agents

Compounds containing the cinnoline and piperazine moieties have been explored for their neuroprotective effects. They have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective properties are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Anti-inflammatory Agents

The compound’s structure suggests it could be effective as an anti-inflammatory agent. Similar molecules have been studied for their ability to reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.

Cardiovascular Research

Pyran derivatives have been investigated for their cardiovascular benefits. They can act as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions . The presence of the piperazine ring also suggests potential for vasodilation and improved blood flow.

Antiviral Agents

Research into pyran and piperazine derivatives has shown promise in antiviral applications. These compounds can inhibit the replication of viruses by interfering with viral enzymes and proteins . This makes them potential candidates for developing treatments for viral infections such as influenza and HIV.

Antioxidant Properties

The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. Antioxidants are important in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The structural features of this compound suggest it could scavenge free radicals effectively.

Drug Delivery Systems

The unique structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly important for improving the efficacy of drugs with poor pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDPJQMEESAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

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